1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea
Description
Properties
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-10-3-5-11(6-4-10)16-13(18)15-8-7-12(17)9-1-2-9/h3-6,9,12,17H,1-2,7-8H2,(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSRXEBTSYRRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea typically involves the reaction of a cyclopropyl-containing alcohol with a fluorophenyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DCM, room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: Electrophiles like bromine, iron(III) chloride catalyst, room temperature.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl Groups
- Core Structure : Thiazole-triazole hybrids with 4-fluorophenyl substituents.
- Key Differences :
- Implications: Thiazole/triazole systems may enhance π-π stacking but reduce hydrogen-bonding capacity compared to urea.
- Core Structure : Azetidin-2-one (β-lactam) derivatives.
- Key Differences :
- Implications: The cyclopropyl group in the target compound may confer resistance to oxidative metabolism compared to straight-chain propyl groups.
Urea Derivatives with Alkyl/Aryl Substituents
- Structure : 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea.
- Key Differences :
- Implications :
- The target’s fluorine atom may improve membrane permeability and metabolic stability compared to methoxy groups.
- Cyclopropyl’s steric bulk could reduce off-target interactions relative to phenylpropyl chains.
Functional Implications
- Metabolic Resistance : Cyclopropyl groups are less prone to oxidative metabolism than linear alkyl chains (e.g., phenylpropyl in ), as seen in fungal biotransformation studies .
- Electronic Effects : The 4-fluorophenyl group’s electron-withdrawing nature may enhance binding to aromatic pockets in biological targets compared to methoxy or chlorophenyl substituents.
Biological Activity
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea is a synthetic compound belonging to the class of urea derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 246.28 g/mol. The compound features a cyclopropyl group, a hydroxyl group, and a fluorophenyl moiety, which contribute to its unique chemical properties and biological interactions.
Antitumor Activity
Research has indicated that urea derivatives can exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structural features to this compound are capable of inducing apoptosis in cancer cells. In vitro assays demonstrated that these compounds can inhibit cell proliferation in various tumor cell lines, suggesting potential utility as anticancer agents .
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some urea derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is essential for DNA replication in rapidly dividing cells . This inhibition could lead to reduced nucleotide availability and subsequent cancer cell death.
Study 1: Antitumor Efficacy
A study conducted on the efficacy of various urea derivatives, including this compound, revealed that the compound exhibited a dose-dependent reduction in viability across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be significantly lower than those of traditional chemotherapeutic agents, indicating a promising alternative for cancer treatment.
Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, researchers evaluated the compound's ability to inhibit DHODH. The results indicated that this compound displayed potent inhibitory activity with an IC50 value in the nanomolar range. This suggests that the compound may serve as a lead candidate for developing novel treatments targeting DHODH in malignancies.
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action of selected urea derivatives compared to this compound:
| Compound Name | Antitumor Activity | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| This compound | High | DHODH Inhibition | <0.5 |
| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | Moderate | DNA Cross-linking | 2.0 |
| 1-Nitroso-1-(2-hydroxypropyl)-3-(2-chloroethyl)urea | Low | Alkylation | >5.0 |
Q & A
Q. What are the recommended synthetic routes for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea, and how can purity be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the cyclopropyl-hydroxypropyl amine intermediate via nucleophilic substitution or cyclopropanation.
- Step 2 : Reaction with 4-fluorophenyl isocyanate to form the urea linkage under anhydrous conditions (e.g., THF or DCM as solvents, 0–5°C to minimize side reactions).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm structure using H/C NMR and high-resolution mass spectrometry .
Q. What characterization techniques are critical for confirming the structure and stability of this compound?
Q. How can researchers design initial biological activity screens for this compound?
- Target Selection : Prioritize enzymes/receptors associated with urea derivatives (e.g., kinases, GPCRs, or microbial enzymes) .
- Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC determination.
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle-only samples .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?
- Modifications :
- Assays : Parallel synthesis of analogs followed by dose-response curves in target assays (e.g., IC shifts for kinase inhibition).
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .
Q. What mechanistic approaches are suitable for studying its interaction with biological targets?
- Biophysical Methods :
- Cellular Pathways : RNA-seq or proteomics to identify downstream effects (e.g., apoptosis markers like caspase-3) .
Q. How can pharmacokinetic (PK) and bioavailability challenges be addressed?
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?
- Hypothesis Testing :
- Orthogonal Models : Use 3D organoids or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps .
Q. What strategies are effective for identifying synergistic combinations with other therapeutics?
- High-Throughput Screening : Pair with FDA-approved drugs in combinatorial assays (e.g., Checkerboard for antimicrobial synergy) .
- Mechanistic Synergy : Target complementary pathways (e.g., combine with DNA-damaging agents if the compound inhibits repair kinases) .
Q. How can environmental impact studies be integrated into preclinical research?
Q. What advanced structural analysis techniques can elucidate polymorphic forms or degradation pathways?
- X-ray Diffraction : Single-crystal analysis to identify polymorphs (e.g., monoclinic vs. orthorhombic) and hydrogen-bonding networks .
- Thermal Analysis : DSC/TGA to monitor decomposition temperatures and phase transitions.
- Solid-State NMR : Probe molecular mobility and amorphous/crystalline ratios in formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
